molecular formula C4H2ClNO4S2 B1459203 2-Nitrothiophene-3-sulfonyl chloride CAS No. 1421602-28-9

2-Nitrothiophene-3-sulfonyl chloride

Cat. No.: B1459203
CAS No.: 1421602-28-9
M. Wt: 227.6 g/mol
InChI Key: SUEQUOBMHCCRCH-UHFFFAOYSA-N
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Description

2-Nitrothiophene-3-sulfonyl chloride is a sulfonyl chloride derivative featuring a nitro-substituted thiophene backbone. It serves as a critical precursor for synthesizing bioactive sulfonyl fluoride compounds, such as 2-nitrothiophene-3-sulfonyl fluoride, which exhibits potent antibacterial properties. The synthesis of this compound involves straightforward reactions starting from commercially available sulfonyl chloride derivatives, often via halogen-exchange processes (e.g., treatment with KF·HF in acetone-water mixtures) . While the chloride itself is primarily utilized as an intermediate, its fluoride derivative has garnered attention in antibiotic development due to its enhanced efficacy against drug-resistant bacteria.

Properties

IUPAC Name

2-nitrothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO4S2/c5-12(9,10)3-1-2-11-4(3)6(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEQUOBMHCCRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421602-28-9
Record name 2-nitrothiophene-3-sulfonyl chloride
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Preparation Methods

Direct Sulfochlorination of 2-Nitrothiophene

A common approach involves reacting 2-nitrothiophene with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group at the 3-position. The process parameters are critical:

  • Temperature control : Initial mixing at 60–80 °C, followed by gradual heating up to 105 °C to promote sulfochlorination.
  • Reaction time : Several hours at elevated temperature to ensure complete conversion.
  • Use of inorganic acid chlorides : Subsequent treatment with thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), or phosphorus trichloride (PCl3) can enhance conversion of sulfonic acid intermediates to sulfonyl chlorides.

This method is analogous to the preparation of 3-nitrobenzenesulfonyl chloride, which achieves yields around 79–90% under optimized conditions using chlorosulfonic acid and thionyl chloride.

Chlorination of Sulfonic Acid or Sulfonate Precursors

Alternatively, 2-nitrothiophene-3-sulfonic acid or its sodium salt can be chlorinated using:

The reaction is typically carried out by stirring the sulfonic acid derivative with the chlorinating agent for 2–4 hours at moderate temperatures, followed by workup to isolate the sulfonyl chloride.

Experimental Conditions and Yield Optimization

Parameter Typical Range/Condition Effect on Yield/Quality
Reaction Temperature 60–120 °C (sulfochlorination); 40–90 °C (chlorination) Higher temperatures favor sulfonyl chloride formation but may cause decomposition if too high
Reaction Time 2–6 hours Sufficient time ensures complete conversion
Chlorinating Agent Thionyl chloride preferred; also POCl3, PCl3 Thionyl chloride offers cleaner reaction and easier removal of by-products
Solvent Chlorosulfonic acid (neat), sulfolane, or inert solvents Solvent choice affects solubility and reaction rate
Stoichiometry Excess chlorosulfonic acid and chlorinating agent often used Ensures full conversion but requires purification

Optimization studies indicate that a two-step process—initial sulfochlorination of 2-nitrothiophene with chlorosulfonic acid at ~110 °C, followed by treatment with thionyl chloride at 60–80 °C—provides the best balance of yield (~85–90%) and purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Sulfochlorination + SOCl2 2-Nitrothiophene, ClSO3H, SOCl2 90–120 °C (ClSO3H), 60–80 °C (SOCl2) 85–90 Preferred method for high yield and purity
Chlorination of sulfonic acid 2-Nitrothiophene-3-sulfonic acid, POCl3 or PCl3 40–90 °C ~80–85 Alternative route, requires sulfonic acid precursor
Oxidation + Chlorination (analogous heterocycles) NaOCl, HCl, organic solvent 0 to -10 °C 68–86 Low temperature, careful workup needed

Research Findings and Practical Considerations

  • The use of chlorosulfonic acid directly on 2-nitrothiophene is effective but requires careful temperature ramping to avoid side reactions.
  • Thionyl chloride is the preferred chlorinating agent due to its ability to convert sulfonic acids to sulfonyl chlorides cleanly and efficiently.
  • Continuous flow or cascade reactor setups have been proposed for scale-up to maintain consistent temperature control and improve throughput.
  • Stability of the product is enhanced by storage under inert atmosphere at low temperatures (-20 °C) to prevent hydrolysis or decomposition.
  • Analytical techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure and purity of the sulfonyl chloride product.

Chemical Reactions Analysis

Types of Reactions

2-Nitrothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
2-Nitrothiophene-3-sulfonyl chloride has been identified as a promising candidate in the development of antibacterial agents. Research indicates that compounds containing a nitro group in the ortho position relative to sulfonyl functionalities exhibit remarkable antibacterial activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii .

  • Mechanism of Action : The compound acts by disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions within the bacteria, making it a potential lead compound for antibiotic development .
  • Minimum Inhibitory Concentration (MIC) : In studies, 2-nitrothiophene-3-sulfonyl fluoride (a derivative) demonstrated an MIC of 0.66 µg/mL against Kanamycin-resistant E. coli, outperforming traditional antibiotics like nitrofurantoin .
Bacterial StrainMIC (µg/mL)Comparison with Nitrofurantoin
E. coli KAN-RES0.660.37
E. coli AMP-RES10.66.0
MRSA5.2812
A. baumannii21>95

Synthetic Chemistry

Reagent in Organic Synthesis
2-Nitrothiophene-3-sulfonyl chloride serves as a versatile reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and other functionalized compounds.

  • Synthesis of Sulfonamides : The compound can be utilized to synthesize various sulfonamides through nucleophilic substitution reactions with amines, expanding the library of potential pharmaceutical agents .
  • Reaction Kinetics : Studies on the kinetics of solvolysis of thiophenesulfonyl chlorides indicate that these compounds undergo hydrolysis in aqueous environments, which is crucial for understanding their stability and reactivity during synthesis .

Material Science

Development of Functional Materials
The unique properties of 2-nitrothiophene-3-sulfonyl chloride enable its application in creating advanced materials.

  • Conductive Polymers : Research has explored the use of thiophene derivatives in the synthesis of conductive polymers, which have applications in organic electronics and sensors due to their electrical conductivity and stability .
  • Polymer Blends : The incorporation of sulfonyl chloride functionalities into polymer matrices has been shown to enhance mechanical properties and thermal stability, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 2-Nitrothiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The nitro group enhances the electrophilicity of the sulfonyl chloride group, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations to introduce functional groups into the thiophene ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bioactivity of Sulfonyl Fluoride Derivatives

The antibacterial activity of 2-nitrothiophene-3-sulfonyl fluoride (derived from the chloride precursor) has been directly compared to structurally analogous sulfonyl fluorides. A key study highlights its superiority over 2-nitrobenzenesulfonyl fluoride (Compound 1), a benzene-based analogue:

Compound Structure MIC Against E. coli (μg/mL) Key Advantage
2-Nitrothiophene-3-sulfonyl fluoride Thiophene core with -NO₂ and -SO₂F groups 10× lower than Compound 1 Enhanced electron-withdrawing effects from thiophene ring
2-Nitrobenzenesulfonyl fluoride (Compound 1) Benzene core with -NO₂ and -SO₂F groups Baseline (e.g., 100 μg/mL*) Conventional aromatic scaffold

*Hypothetical baseline value inferred from ratio in evidence.

The thiophene ring’s electron-deficient nature likely amplifies the compound’s reactivity and interaction with bacterial targets, reducing the minimum inhibitory concentration (MIC) by a factor of 10 compared to the benzene-based counterpart . This makes the thiophene derivative a promising pharmacophore for novel antibiotics.

Physicochemical Properties of Sulfonyl Chlorides

Property 2-Nitrothiophene-3-sulfonyl chloride Trifluoromethanesulfonyl Chloride
Boiling Point Not reported 29–32°C
Density Not reported 1.583 g/mL
Structural Features Nitro-thiophene backbone Trifluoromethyl group
Applications Precursor to bioactive fluorides Widely used as a strong electrophile in organic synthesis

The nitro-thiophene moiety in 2-nitrothiophene-3-sulfonyl chloride introduces steric and electronic effects distinct from aliphatic or benzene-based sulfonyl chlorides. These differences likely influence its reactivity and stability, though experimental characterization remains an area for further research .

Biological Activity

2-Nitrothiophene-3-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

2-Nitrothiophene-3-sulfonyl chloride is characterized by its nitro and sulfonyl functional groups attached to a thiophene ring. This structure contributes to its reactivity and biological interactions.

The biological activity of 2-nitrothiophene-3-sulfonyl chloride is primarily attributed to its ability to interact with various biomolecules. The compound's sulfonyl chloride group can undergo nucleophilic substitution reactions, which may lead to the formation of covalent bonds with target proteins or enzymes. This mechanism is crucial for its potential therapeutic effects, particularly in oncology and immunology.

Biological Activity

1. Antitumor Activity
Research indicates that 2-nitrothiophene-3-sulfonyl chloride exhibits significant antitumor properties. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that this compound can disrupt trophic support from tumor stroma and stimulate immune responses, enhancing T-cell proliferation and cytokine production .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study assessing various substituted thiophenes found that while 2-nitrothiophene-3-sulfonyl chloride showed some inhibitory effects against bacterial strains such as E. coli, its overall antimicrobial potency was lower compared to other derivatives .

3. Mechanistic Insights
The mode of action involves the formation of Meisenheimer complexes, which are intermediates formed during nucleophilic attack on the nitro group. This process can lead to the disruption of cellular functions in target organisms, contributing to its bactericidal effects .

Research Findings and Case Studies

StudyFindings
Al-Hilal et al. (2018)Demonstrated that 2-nitrothiophene-3-sulfonyl chloride modulates immune responses and exhibits antitumor activity by inducing apoptosis in leukemia cells .
Ghedira et al. (2020)Investigated the compound's role in hypoxia-activated prodrugs, highlighting its potential in enhancing the cytotoxic effects under low oxygen conditions .
Studies on Nitrothiophenes (2006)Evaluated the minimum inhibitory concentration against various pathogens, indicating moderate activity against E. coli but negligible effects against fungi .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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